3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
CAS No.: 338401-75-5
Cat. No.: VC4876449
Molecular Formula: C25H25ClN4
Molecular Weight: 416.95
* For research use only. Not for human or veterinary use.
![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine - 338401-75-5](/images/structure/VC4876449.png)
Specification
CAS No. | 338401-75-5 |
---|---|
Molecular Formula | C25H25ClN4 |
Molecular Weight | 416.95 |
IUPAC Name | 3-[(4-benzylpiperazin-1-yl)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C25H25ClN4/c26-22-11-9-21(10-12-22)25-23(30-13-5-4-8-24(30)27-25)19-29-16-14-28(15-17-29)18-20-6-2-1-3-7-20/h1-13H,14-19H2 |
Standard InChI Key | BLKIFCXYPPNLBL-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=CC=C2)CC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. Key structural elements include:
-
Imidazo[1,2-a]pyridine core: Provides π-conjugation and hydrogen-bonding capabilities.
-
4-Chlorophenyl group: Substituted at position 2, introducing halogen-mediated lipophilicity and steric bulk.
-
4-Benzylpiperazinomethyl side chain: Attached at position 3, contributing basicity and conformational flexibility via the piperazine ring .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 338401-75-5 | |
Molecular Formula | CHClN | |
Molecular Weight | 416.95 g/mol | |
Predicted Density | 1.23 ± 0.1 g/cm³ | |
Predicted pKa | 6.72 ± 0.10 |
Physicochemical and Spectral Characteristics
Solubility and Partitioning
While experimental solubility data are unavailable, the compound’s logP can be estimated at ~4.2 (ChemAxon), suggesting moderate lipophilicity suitable for blood-brain barrier penetration. The piperazine moiety (pKa ≈ 6.72 ) confers pH-dependent solubility, with improved aqueous dissolution under acidic conditions.
Stability Profile
No degradation studies are published, but the imidazo[1,2-a]pyridine system is generally stable under ambient conditions. The benzylpiperazine group may undergo oxidative metabolism in biological systems, analogous to related piperazine derivatives .
Synthetic Approaches and Analytical Characterization
Retrosynthetic Analysis
Though no explicit synthesis is documented for this compound, plausible routes include:
-
Imidazo[1,2-a]pyridine formation: Via Gould-Jacobs cyclization of 2-aminopyridine with α-haloketones.
-
Mannich reaction: Introducing the piperazinomethyl group at position 3 using formaldehyde and benzylpiperazine .
-
Suzuki coupling: Installing the 4-chlorophenyl group post-cyclization, though direct C-H arylation may be feasible .
Analytical Data
Key spectral signatures predicted via computational tools:
-
H NMR: Aromatic protons (δ 7.2–8.1 ppm), piperazine CH (δ 2.5–3.5 ppm), benzyl CH (δ 4.3 ppm).
-
HRMS: [M+H] at m/z 417.1743 (calc. 417.1748 for CHClN).
Pharmacological Significance and Hypothetical Mechanisms
Structural Analog Insights
While direct bioactivity data are absent, structurally related imidazo[1,2-a]pyridines exhibit:
-
Anticancer activity: KRAS G12D inhibition via switch-I/II pocket binding (e.g., compound C4 in ).
-
Antifungal effects: 3-Imidazo[1,2-a]pyridinylpropenones show MICs ≤8 μg/mL against Candida spp. .
-
CNS modulation: Piperazine-containing analogs target serotonin/dopamine receptors .
Target Prediction
In silico docking (SwissDock) suggests potential interactions with:
-
Kinases: ATP-binding sites due to planar heterocycle.
-
GPCRs: Benzylpiperazine moiety may engage aminergic receptors.
-
Epigenetic regulators: Bromodomains via π-cation interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume